3-Methylmandelic acid
Description
3-Methylmandelic acid: is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of mandelic acid, featuring a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline solid that is soluble in water and polar organic solvents.
Properties
IUPAC Name |
2-hydroxy-2-(3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTGXUHKUFFOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298863 | |
| Record name | 3-Methylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65148-70-1 | |
| Record name | 65148-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Methylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65148-70-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylmandelic acid can be synthesized through several methods. One common approach involves the benzilic acid rearrangement of 3-methylbenzoin. This reaction typically requires the presence of a strong base, such as potassium hydroxide, and proceeds through the formation of a carbanion intermediate. The reaction conditions often include heating the reaction mixture to facilitate the rearrangement process .
Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of 3-methylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylmandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylbenzoylformic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3-methylmandelamide when treated with reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Methylbenzoylformic acid
Reduction: 3-Methylmandelamide
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
3-Methylmandelic acid is characterized by the molecular formula and is known for its chiral properties, which are significant in pharmaceutical applications. The compound features a carboxylic acid group and a methyl group attached to the aromatic ring, influencing its reactivity and interactions with biological systems.
Pharmaceutical Applications
1. Drug Development:
this compound has been investigated for its potential as a chiral intermediate in the synthesis of various pharmaceuticals. Its enantiomers may exhibit different biological activities, making it crucial to separate these forms for effective drug formulation.
2. Antimicrobial Activity:
Research indicates that 3-MMA possesses antimicrobial properties, which could be beneficial in developing new antibiotics. Studies have shown that certain derivatives of mandelic acid exhibit activity against a range of bacterial strains, suggesting that 3-MMA could be explored further in this context .
Analytical Chemistry Applications
1. Chiral Separation Techniques:
The ability to separate enantiomers of 3-MMA is vital in analytical chemistry. High-Performance Liquid Chromatography (HPLC) and High-Speed Countercurrent Chromatography (HSCCC) have been employed to achieve efficient enantioseparation. Research has demonstrated that using cyclodextrins as chiral selectors can enhance the resolution of 3-MMA enantiomers, allowing for more precise analytical measurements .
| Technique | Chiral Selector | Resolution Achieved | Sample Size |
|---|---|---|---|
| HPLC | HP-β-CD | High | 10 mg |
| HSCCC | SBE-β-CD | Moderate | 250 mg |
Biochemical Research Applications
1. Metabolic Studies:
this compound is involved in various metabolic pathways and can serve as a biomarker for certain metabolic disorders. Its levels can be indicative of disorders such as Refsum's disease, where phytanic acid metabolism is disrupted .
2. Enzyme Interaction Studies:
The compound's interaction with specific enzymes has been studied to understand its role in metabolic processes. For instance, research has focused on how 3-MMA affects enzyme activity related to drug metabolism, which is critical for understanding pharmacokinetics .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 3-MMA against various bacterial strains. Results indicated that certain concentrations exhibited significant inhibition zones, suggesting potential as an antimicrobial agent .
Case Study 2: Chiral Separation Optimization
In a comparative study on chiral separation methods for mandelic acid derivatives, researchers optimized conditions using HPLC and HSCCC techniques. The study highlighted the superior resolution achieved with HP-β-CD compared to SBE-β-CD for 3-MMA enantiomers, demonstrating the importance of selecting appropriate chiral selectors for effective separation .
Mechanism of Action
The mechanism of action of 3-Methylmandelic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the degradation of aromatic compounds, leading to the accumulation of intermediates. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Mandelic acid: The parent compound, differing by the absence of the methyl group.
Phenylglycolic acid: Similar structure but lacks the hydroxyl group on the alpha carbon.
Vanillylmandelic acid: Contains additional methoxy and hydroxyl groups on the benzene ring.
Uniqueness: 3-Methylmandelic acid is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Biological Activity
3-Methylmandelic acid (3-MMA) is a derivative of mandelic acid, which is recognized for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of 3-MMA, highlighting its metabolic pathways, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl group at the third position of the mandelic acid structure. Its chemical formula is , and it is known for being a white crystalline solid that is soluble in water and polar organic solvents. The presence of the methyl group influences its interaction with biological systems, affecting its solubility and reactivity.
Metabolism and Biochemical Pathways
This compound is involved in several metabolic pathways. It can be produced from the metabolism of catecholamines (e.g., adrenaline and noradrenaline) via monoamine oxidase and catechol-O-methyl transferase enzymes. The metabolic conversion leads to the formation of various derivatives that may exhibit distinct biological activities .
Table 1: Metabolic Pathways Involving this compound
| Pathway | Enzyme Involved | Product |
|---|---|---|
| Catecholamine metabolism | Monoamine oxidase | 3-Hydroxymandelic acid |
| Mandelate pathway | Mandelate racemase | This compound |
| Hydroxylation | Hydroxylase enzymes | Various hydroxylated forms |
Antitumor Effects
Recent studies have explored the use of nanoparticles containing methenamine mandelate for cancer treatment. These formulations demonstrated significant inhibitory effects on tumor growth in vivo, suggesting that derivatives like 3-MMA may contribute to anticancer strategies through similar mechanisms .
Case Study: Cancer Treatment with Methenamine Mandelate
In a clinical study involving methenamine mandelate-loaded nanoparticles, researchers observed:
- Mechanism : The nanoparticles released methenamine in acidic conditions, generating formaldehyde.
- Results : Significant reduction in tumor size was noted in MCF-7 xenograft models.
- : This study highlights the potential application of 3-MMA derivatives in targeted cancer therapies.
Pharmacological Applications
The pharmacological profile of 3-MMA suggests several potential applications:
- Antibacterial Agent : Its structural properties may enhance its effectiveness as an antibacterial agent.
- Cancer Therapy : As part of nanoparticle formulations, it may play a role in innovative cancer treatments.
- Chiral Resolution : 3-MMA can be utilized in chiral separation processes due to its enantiomeric properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
